4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including thiophene, quinoline, and pyridine moieties
Preparation Methods
The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of ethylthiol with a suitable precursor under controlled conditions.
Construction of the quinoline core: This step involves the cyclization of intermediates to form the hexahydroquinoline structure.
Introduction of the pyridine moiety: This can be done through a coupling reaction with a pyridine derivative.
Final assembly: The final compound is obtained by combining the intermediate products through amide bond formation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups on the thiophene or pyridine rings can be substituted using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent, showing promising activity against collagen production.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used to study the interactions of heterocyclic compounds with biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and differentiation.
Comparison with Similar Compounds
Similar compounds to 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other heterocyclic compounds with thiophene, quinoline, and pyridine moieties. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Thiophene-based compounds: Used in organic electronics and pharmaceuticals.
Quinoline derivatives: Studied for their anti-malarial and anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
476483-16-6 |
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Molecular Formula |
C30H31N3O2S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H31N3O2S2/c1-4-22-16-23(30(37-22)36-5-2)27-26(29(35)33-21-12-9-13-31-17-21)18(3)32-24-14-20(15-25(34)28(24)27)19-10-7-6-8-11-19/h6-13,16-17,20,27,32H,4-5,14-15H2,1-3H3,(H,33,35) |
InChI Key |
DCEWQILGIJZSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CN=CC=C5)C |
Origin of Product |
United States |
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